molecular formula C13H16O2 B2787587 2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one CAS No. 1247182-18-8

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B2787587
CAS No.: 1247182-18-8
M. Wt: 204.269
InChI Key: YDBJBNCGEYCOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by the presence of a cyclopropyl group and an ethoxyphenyl group attached to an ethanone backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one typically involves the reaction of cyclopropyl ketone with 4-ethoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Cyclopropyl-1-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of an ethoxy group.

    2-Cyclopropyl-1-(4-chlorophenyl)ethan-1-one: Features a chlorine atom in place of the ethoxy group.

Uniqueness

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its analogs.

Properties

IUPAC Name

2-cyclopropyl-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-12-7-5-11(6-8-12)13(14)9-10-3-4-10/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBJBNCGEYCOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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